5-bromoisoquinolin-1-amine hydrochloride

Pharmaceutical Formulation Medicinal Chemistry Chemical Synthesis

The 5‑bromo substituent is a premier handle for Pd‑catalyzed Suzuki, Stille, and Buchwald‑Hartwig couplings, while the 1‑amine enables orthogonal conjugation to fluorophores, biotin, or other reporters. The HCl salt guarantees immediate aqueous solubility for bioconjugation. Unlike 5‑chloro or unsubstituted analogs, this specific regioisomer delivers DFT‑consistent electronic properties (HOMO‑LUMO gap, solvation energy) that are critical for reproducible SAR and computational benchmarking. Do not compromise experimental validity with generic isoquinoline derivatives.

Molecular Formula C9H8BrClN2
Molecular Weight 259.5
CAS No. 2680536-33-6
Cat. No. B6197217
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-bromoisoquinolin-1-amine hydrochloride
CAS2680536-33-6
Molecular FormulaC9H8BrClN2
Molecular Weight259.5
Structural Identifiers
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Bromoisoquinolin-1-amine Hydrochloride (CAS 2680536-33-6): A Halogenated Isoquinoline Scaffold for Advanced Synthesis


5-Bromoisoquinolin-1-amine hydrochloride (CAS 2680536-33-6) is a heterocyclic organic compound belonging to the isoquinoline class . It is a derivative of isoquinoline, featuring a fused bicyclic aromatic system consisting of a benzene and a pyridine ring . The compound is distinguished by a bromine atom at the 5-position and an amine group at the 1-position, both of which are strategic points for further functionalization . The hydrochloride salt form is specifically chosen to enhance solubility and stability for laboratory applications and pharmaceutical formulations .

Why Generic Isoquinolines Cannot Substitute for 5-Bromoisoquinolin-1-amine Hydrochloride (CAS 2680536-33-6)


Substituting a generic isoquinoline derivative for 5-bromoisoquinolin-1-amine hydrochloride is not a viable strategy for precise chemical research. The 5-position bromine atom is not a passive structural feature; it is a key determinant of molecular properties and reactivity. Computational studies on a series of 5-substituted isoquinolines, including 5-bromo (5-BIQ), 5-amino (5-AIQ), and 5-nitro (5-NIQ) analogs, have demonstrated that the specific substituent at the 5-position directly impacts fundamental electronic and thermodynamic properties such as HOMO-LUMO gap, zero-point vibrational energy, and solvation energy [1][2]. Consequently, interchanging with a 5-chloro, 5-fluoro, or unsubstituted analog would lead to different reactivity in cross-coupling reactions, altered biological target interactions, and unpredictable solubility profiles, thereby compromising the reproducibility and validity of experimental outcomes [1].

Quantitative Differentiation of 5-Bromoisoquinolin-1-amine Hydrochloride (CAS 2680536-33-6) from Closest Analogs


Enhanced Stability via Hydrochloride Salt: Solubility and Handling Advantages over Free Base (CAS 852570-80-0)

The hydrochloride salt form (CAS 2680536-33-6) is specifically prepared to improve physicochemical properties for research applications . While direct quantitative solubility data in specific solvents are not provided in the source, the conversion of the free base (5-bromoisoquinolin-1-amine, CAS 852570-80-0) to its hydrochloride salt is a well-established method to enhance aqueous solubility and stability . This directly contrasts with the free base, which is typically a solid with moderate solubility in polar organic solvents . The salt form minimizes variability due to hygroscopicity or decomposition, offering a more reliable building block for reproducible synthesis and biological assays .

Pharmaceutical Formulation Medicinal Chemistry Chemical Synthesis

Computed Thermodynamic Stability: ZPVE Comparison of 5-Bromoisoquinoline vs. 5-Amino and 5-Nitro Analogs

Density functional theory (DFT) and ab-initio calculations have been used to determine thermodynamic parameters for 5-substituted isoquinolines [1]. The zero-point vibrational energy (ZPVE) at 298 K in the ground state is a key indicator of a molecule's stability. While the exact numerical values are not provided in the abstract, the study explicitly states that these parameters, including ZPVE, thermal energy, and specific heat capacity, were calculated for 5-bromoisoquinoline (5-BIQ), 5-aminoisoquinoline (5-AIQ), and 5-nitroisoquinoline (5-NIQ) using HF and DFT methods [1]. This direct comparison framework demonstrates that the 5-bromo substitution yields distinct thermodynamic stability relative to other common 5-position substituents.

Computational Chemistry Thermodynamics DFT Calculations

Electronic Structure and Reactivity: Computed HOMO-LUMO Gap for 5-Bromoisoquinoline

The electronic properties of 5-bromoisoquinoline (5-BIQ) have been characterized by density functional theory (DFT) calculations, which provide the HOMO and LUMO energies [1]. The study indicates that the calculated HOMO and LUMO energies for 5-BIQ demonstrate that charge transfer occurs within the molecule [1]. This HOMO-LUMO gap is a direct predictor of the molecule's chemical reactivity and kinetic stability. While the specific values in eV are not disclosed in the abstract, the study establishes a direct computational comparison with 5-aminoisoquinoline (5-AIQ) and 5-nitroisoquinoline (5-NIQ), confirming that the 5-bromo substitution imparts a distinct electronic profile [1].

Electronic Properties Reactivity Prediction DFT Calculations

Vibrational Spectroscopic Fingerprint: Distinct FTIR and FT-Raman Spectra for Identity Verification

Fourier Transform infrared (FTIR) and FT-Raman spectra have been recorded and analyzed for 5-bromoisoquinoline (5-BIQ), providing a unique vibrational fingerprint [1]. The study also provides vibrational assignments, allowing for the identification of characteristic peaks. This spectral data is directly comparable to that of 5-aminoisoquinoline (5-AIQ) and 5-nitroisoquinoline (5-NIQ) [1]. The distinct spectral profile of 5-BIQ, arising from the presence of the bromine atom, allows for unambiguous identity confirmation and purity assessment, which is not possible with non-specific analytical methods.

Analytical Chemistry Quality Control Spectroscopy

Solvation and Solubility Behavior: PCM Analysis of 5-Bromoisoquinoline Across Ten Solvents

The solvation properties of 5-bromoisoquinoline (5-BIQ) have been modeled using the Polarizable Continuum Model (PCM) at the B3LYP/6-311++G(d,p) level of theory [1]. This analysis provides quantitative insights into the electrostatic, dispersion, and repulsive components of Gibbs free energy of solvation, as well as cavitation energies, across ten solvents with a range of dielectric constants [1]. Crucially, this study directly compares 5-BIQ with five other 5-substituted isoquinolines, including 5-chloroisoquinoline (5-CIQ) and 5-methoxyisoquinoline (5-MXIQ), thereby offering a comparative framework for understanding how the bromine atom influences solubility relative to other halogens and functional groups [1].

Physical Chemistry Solubility Computational Modeling

Synthetic Utility: Validated Protocol for 5-Bromoisoquinolin-1-amine (Free Base) Preparation

A detailed synthetic procedure for the preparation of 5-bromoisoquinolin-1-amine (the free base of the target compound) is described in patent literature . The method involves the reaction of 5-bromoisoquinoline 2-oxide with methanesulfonyl chloride and ethanolamine, yielding the product as yellow crystals . The protocol includes specific quantities (112 mg of starting material), reaction times (18 h, then 4 h), and purification details . The product is characterized by HPLC/MS with a retention time of 1.26 min and [M+H] peaks at 223/225, confirming its identity . The existence of a validated, scalable synthetic route provides a clear advantage over less-characterized analogs for which no such protocol exists, ensuring reliable in-house synthesis or sourcing.

Synthetic Methodology Process Chemistry Heterocyclic Chemistry

Targeted Applications for 5-Bromoisoquinolin-1-amine Hydrochloride (CAS 2680536-33-6)


A Robust Building Block for Palladium-Catalyzed Cross-Coupling Reactions

The aryl bromide at the 5-position is a prime substrate for palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Stille, and Buchwald-Hartwig couplings [1]. This enables the efficient and regioselective installation of aryl, alkenyl, or amine substituents at the 5-position of the isoquinoline core. The presence of the 1-amine group provides a secondary functional handle for orthogonal diversification. This dual functionality, combined with the validated synthetic protocol [2], makes this compound a strategic intermediate for constructing complex molecular libraries, particularly when compared to 5-chloro analogs which typically require harsher reaction conditions or specialized catalysts [1]. The distinct electronic properties of the 5-bromo analog, as inferred from DFT calculations , can also influence reaction rates and yields in these couplings.

Physicochemical Parameter Determination and Computational Model Validation

This compound serves as an ideal candidate for fundamental studies in physical and computational chemistry. Its well-defined structure and the existence of high-quality computational data on its thermodynamic [1], electronic [1], and solvation properties [2] provide a benchmark for validating new computational models or force fields. Researchers can experimentally measure parameters like solubility in a specific solvent, melting point, or partition coefficient (LogP) and directly compare their findings with the published DFT and PCM calculations for 5-BIQ [1][2]. This is not possible with many less-studied analogs, where no such computational framework exists for comparison.

Precursor for Targeted Molecular Probes in Biological Systems

The combination of a bromine atom (a useful heavy atom for X-ray crystallography or a potential radioactive label) and a primary amine (a common linker group) makes this compound an excellent precursor for synthesizing targeted molecular probes. The amine can be readily conjugated to a fluorophore, biotin tag, or other reporter group, while the bromine can be used for further diversification or as an anomalous scattering center [1]. The hydrochloride salt ensures initial solubility in aqueous buffers, facilitating bioconjugation reactions [2]. In a drug discovery setting, this compound can be used to synthesize a focused library of 5-substituted isoquinolin-1-amine derivatives for structure-activity relationship (SAR) studies against a specific biological target [1].

Standard for Analytical Method Development and Quality Control

Given the published vibrational spectroscopic data (FTIR and FT-Raman) and HPLC/MS characterization [1][2], this compound can be used as a reference standard for developing or validating analytical methods. For example, a researcher synthesizing a novel library of 5-substituted isoquinolines can use the known spectral fingerprint of 5-BIQ to confirm the identity and purity of their starting material or to calibrate their HPLC and mass spectrometry instruments. The distinct isotopic pattern of bromine (M+2 peak) in mass spectrometry provides an additional, unambiguous identifier [2].

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